3-Bromo-2-chloro-N-methylbenzamide
Description
Significance of Benzamide (B126) Core Structures in Chemical Synthesis Methodologies
The benzamide core is a fundamental structural motif found in numerous biologically active compounds and is a key building block in synthetic organic chemistry. nih.govwikipedia.org Its prevalence stems from the stability of the amide bond and its capacity to participate in various chemical transformations. nih.gov Benzamide derivatives are central to the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. nih.govresearchgate.net The amide bond formation is one of the most extensively studied reactions, with numerous methods developed for the direct condensation of carboxylic acids and amines or the reaction of an activated carboxylic acid with an amine. nih.govresearchgate.net The benzamide structure serves as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in compounds with applications ranging from analgesics to treatments for neurodegenerative disorders. nih.govnih.gov
Role of Halogenation (Bromine, Chlorine) in Modulating Aromatic System Reactivity
The introduction of halogen atoms, such as bromine and chlorine, onto an aromatic ring is a powerful tool for modulating its chemical reactivity. numberanalytics.com Halogenation is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. wikipedia.orglibretexts.org Halogens are electron-withdrawing groups which, through their inductive effect, decrease the electron density of the aromatic ring, making it less susceptible to further electrophilic attack. solubilityofthings.com
This modification of reactivity is crucial in multi-step syntheses, where chemists need to control the position of subsequent functionalization. The presence of halogens directs incoming substituents to specific positions on the ring, a concept known as regioselectivity. numberanalytics.com For instance, electron-withdrawing groups typically direct incoming electrophiles to the meta position. numberanalytics.com Furthermore, the halogen atoms themselves serve as versatile synthetic handles. They can be replaced through various nucleophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings), allowing for the construction of more complex molecular architectures. The reactivity of halogens in these substitution reactions decreases down the group (F > Cl > Br > I). numberanalytics.com
The process of halogenating a benzene (B151609) ring typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the halogen-halogen bond and generate a sufficiently strong electrophile to overcome the ring's aromatic stability. wikipedia.orglibretexts.org
N-Substitution (N-methyl) Effects on Amide Bond Characteristics and Molecular Conformation
Substitution on the amide nitrogen atom significantly influences the chemical and physical properties of the amide bond. fiveable.me The presence of an N-methyl group, as in 3-Bromo-2-chloro-N-methylbenzamide, classifies it as a secondary amide. solubilityofthings.com This substitution affects the amide's reactivity, stability, and molecular shape.
The resonance between the nitrogen lone pair and the carbonyl group gives the amide C-N bond a partial double-bond character, which restricts rotation and contributes to the planarity of the amide group. nih.gov N-substitution can alter this electronic landscape. While electron-donating groups on the carbonyl carbon can stabilize the amide bond, alkyl substituents on the nitrogen, like a methyl group, can lead to a slight weakening of the N-C bond. researchgate.net The size and nature of the N-substituent can also introduce steric hindrance, which can affect reaction rates and the preferred conformation of the molecule. fiveable.me Distorting the amide bond from its planar structure can increase its reactivity by making it more susceptible to nucleophilic attack. nih.gov
Contextualizing this compound within Contemporary Organic Chemistry Research
This compound emerges as a specialized intermediate, primarily utilized in the synthesis of more complex target molecules. Its structure combines the features discussed previously: a stable benzamide core, two different halogen substituents that deactivate the ring and provide sites for further reactions, and an N-methyl group that modifies the amide properties.
This specific combination of functional groups makes it a valuable precursor in targeted synthetic pathways. For example, related anthranilamide compounds, which share a substituted benzamide structure, are of significant interest as insecticides. google.com The synthesis of such complex molecules often relies on the carefully planned assembly of building blocks like this compound, where the bromo and chloro groups can be selectively manipulated in subsequent reaction steps.
| Property | This compound | 3-Bromo-N-methylbenzamide | 3-chloro-N-methylbenzamide |
| Molecular Formula | C₈H₇BrClNO | C₈H₈BrNO | C₈H₈ClNO |
| Molar Mass | 248.51 g/mol | 214.06 g/mol nih.gov | 169.61 g/mol nih.gov |
| CAS Number | 1567094-87-4 bldpharm.com | 49834-22-2 nih.gov | 18370-10-0 nih.gov |
Table 1: Physicochemical Properties of this compound and Related Compounds. This interactive table allows for the comparison of key properties, highlighting the structural contributions of the halogen and methyl groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYBHSNAXXTMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 2 Chloro N Methylbenzamide and Analogues
Strategic Disconnections and Retrosynthetic Analysis
Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 3-bromo-2-chloro-N-methylbenzamide, the primary disconnection lies at the amide bond, suggesting a reaction between a benzoic acid derivative and an amine.
Amide Bond Formation Approaches
The most direct and common approach for constructing the amide linkage is the condensation of a carboxylic acid with an amine. libretexts.org In the case of this compound, this involves the reaction of 3-bromo-2-chlorobenzoic acid with methylamine (B109427). This transformation is fundamental in organic synthesis and can be achieved through various methods, as will be detailed in subsequent sections. The formation of the amide bond is a critical step, creating the core structure of the target molecule. numberanalytics.comnih.gov
Halogenation Strategies on Benzoic Acid Precursors or Anilines
The synthesis of the required 3-bromo-2-chlorobenzoic acid precursor involves selective halogenation of a simpler benzoic acid derivative. The carboxyl group on the benzene (B151609) ring is meta-directing, meaning that electrophilic aromatic substitution reactions like halogenation will primarily introduce substituents at the meta position. vedantu.com Therefore, to achieve the desired 2,3-dihalogenated pattern, specific strategies must be employed. One approach could involve starting with a pre-functionalized benzoic acid that directs the incoming halogens to the desired positions. For instance, the halogenation of benzoic acid itself in the presence of a Lewis acid catalyst like anhydrous aluminum chloride or ferric chloride typically yields m-halobenzoic acid. embibe.com Achieving ortho- and meta-substitution simultaneously requires more nuanced approaches, potentially involving directed ortho-metalation followed by halogenation or starting with an aniline (B41778) precursor which can be halogenated and then converted to the benzoic acid via diazotization and Sandmeyer-type reactions.
N-Alkylation Techniques for Amide Nitrogen
While direct amide formation from a primary amine is the most common route, N-alkylation of a pre-formed amide offers an alternative pathway. For instance, 3-bromo-2-chlorobenzamide (B7976900) could be synthesized first and then N-methylated. Various methods exist for the N-alkylation of amides, including reactions with alcohols or alkenes under acidic conditions. flvc.org The success of this method often depends on the stability of the carbocation intermediate formed from the alkylating agent. flvc.org More recent developments have focused on catalytic methods for N-alkylation, using catalysts based on ruthenium, cobalt, or other transition metals, which can offer higher selectivity and milder reaction conditions. nih.govnih.govrsc.org These catalytic approaches often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then condenses with the amide, followed by reduction of the resulting imine. nih.gov
Classical and Modern Coupling Reactions for Benzamide (B126) Synthesis
The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to facilitate this transformation efficiently. These methods range from classical procedures to more modern, sophisticated coupling reactions. numberanalytics.com
Acid Chloride-Amine Condensation (e.g., Schotten-Baumann Type)
A widely used and effective method for synthesizing amides is the Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883. testbook.comvedantu.com This reaction typically involves the condensation of an acid chloride with a primary or secondary amine in the presence of a base. testbook.comvedantu.com For the synthesis of this compound, this would entail the reaction of 3-bromo-2-chlorobenzoyl chloride with methylamine. youtube.com
The reaction is often carried out in a two-phase solvent system, consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether. lscollege.ac.in The base, commonly aqueous sodium hydroxide (B78521), neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the amine and driving the equilibrium towards the formation of the amide. testbook.comuomustansiriyah.edu.iq Pyridine (B92270) can also be used as a base. uomustansiriyah.edu.iq The Schotten-Baumann reaction is versatile and has been applied to the synthesis of various amides, including N-benzylacetamide from benzylamine (B48309) and acetyl chloride, and is also utilized in peptide synthesis. testbook.comlscollege.ac.in
Table 1: Key Features of the Schotten-Baumann Reaction
| Feature | Description |
|---|---|
| Reactants | Acid chloride and a primary or secondary amine. testbook.com |
| Base | Typically aqueous sodium hydroxide or pyridine. uomustansiriyah.edu.iq |
| Solvent System | Often a biphasic system of water and an organic solvent. lscollege.ac.in |
| Byproduct | Hydrochloric acid, which is neutralized by the base. testbook.com |
| Applications | Synthesis of amides, including N-substituted benzamides and peptides. vedantu.comchemistry-reaction.com |
Carbodiimide-Mediated Couplings (e.g., EDCI, HATU)
Modern synthetic chemistry often employs coupling reagents to facilitate amide bond formation under milder conditions and with greater efficiency, particularly for sensitive substrates. Carbodiimides are a prominent class of such reagents.
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that is widely used for amide bond formation. wikipedia.org It activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. chemistrysteps.com A key advantage of EDCI is that the urea (B33335) byproduct is also water-soluble, allowing for easy removal during aqueous workup. wikipedia.orgpeptide.com The reaction is often carried out in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve yields and suppress side reactions. nih.govnih.gov
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another powerful coupling reagent, particularly effective for sterically hindered amino acids and for reducing racemization during peptide synthesis. wikipedia.orgchemicalbook.com HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. wikipedia.org The reaction mechanism is thought to involve a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state. wikipedia.org While highly efficient, the use of HATU with certain substrates, such as salicylic (B10762653) acids, can sometimes lead to unexpected side products. acs.org
Table 2: Comparison of Common Coupling Reagents
| Reagent | Structure | Key Features | Byproduct Removal |
|---|---|---|---|
| EDCI | C8H17N3 | Water-soluble carbodiimide, often used with HOBt or DMAP. wikipedia.orgnih.gov | Water-soluble urea byproduct, easily removed by aqueous extraction. wikipedia.org |
| HATU | C10H15F6N6OP | Highly efficient, reduces racemization, particularly useful in peptide synthesis. wikipedia.orgchemicalbook.com | Soluble in common organic solvents. |
Thionyl Chloride Induced Amidation
The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. One common and effective method involves the use of thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by reaction with an amine. In the context of synthesizing this compound, this would typically involve the reaction of 3-bromo-2-chlorobenzoic acid with methylamine.
The reaction mechanism proceeds through the formation of an acyl chloride intermediate. Thionyl chloride reacts with the carboxylic acid to produce 3-bromo-2-chlorobenzoyl chloride, along with sulfur dioxide and hydrogen chloride as byproducts. This acyl chloride is highly reactive towards nucleophiles. Subsequent addition of methylamine leads to a nucleophilic acyl substitution, where the nitrogen of the methylamine attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the desired N-methylamide.
A study by Jagtap et al. (2019) demonstrated a convenient, solvent-free method for synthesizing benzamides using thionyl chloride. researchgate.netresearchgate.net While this study focused on 3-bromo-5-nitrobenzoic acid, the principle is directly applicable. They found that reacting the benzoic acid derivative with thionyl chloride and then with an amine at room temperature gave good yields of the corresponding benzamide within 2-4 hours. researchgate.netresearchgate.net This solvent-free approach is not only efficient but also environmentally friendly. researchgate.netresearchgate.net
Table 1: Thionyl Chloride Induced Amidation of Benzoic Acid Derivatives
| Starting Material | Amine | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Bromo-5-nitrobenzoic acid | Various amines | Thionyl chloride, solvent-free, room temp, 2-4 h | Good | researchgate.netresearchgate.net |
| 3-Bromo-2-chlorobenzoic acid | Methylamine | Thionyl chloride, then methylamine | - | (Proposed) |
This table is based on the general methodology and would need experimental verification for the specific synthesis of this compound.
Regioselective Halogenation Approaches
Achieving the specific 3-bromo-2-chloro substitution pattern on an N-methylbenzamide backbone requires careful control of the halogenation reactions. Several strategies can be employed to direct the incoming halogen atoms to the desired positions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. masterorganicchemistry.comdocbrown.info For bromination and chlorination, a Lewis acid catalyst such as FeBr₃, AlBr₃, FeCl₃, or AlCl₃ is typically required to polarize the dihalogen molecule, making it a more potent electrophile. masterorganicchemistry.comyoutube.com The regiochemical outcome of EAS is governed by the directing effects of the substituents already present on the ring.
In the case of N-methylbenzamide, the amide group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. Therefore, direct electrophilic halogenation of N-methylbenzamide would be expected to yield primarily the 3-halo-N-methylbenzamide. To introduce a second halogen at the 2-position, the directing effects would need to be carefully considered. If starting with 3-bromo-N-methylbenzamide glpbio.com, the bromo group is a deactivating, ortho-, para-director. The meta-directing amide group and the ortho-, para-directing bromo group would both direct the incoming chloro group to the 2-position (ortho to the bromine and meta to the amide), potentially leading to the desired product. However, mixtures of isomers are possible, and separation might be necessary.
Table 2: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Directing Effect | Activating/Deactivating |
|---|---|---|
| -CONHCH₃ | meta | Deactivating |
| -Br | ortho, para | Deactivating |
| -Cl | ortho, para | Deactivating |
The mechanism involves the attack of the benzene ring on the polarized halogen-catalyst complex to form a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.orglibretexts.org A base then removes a proton from the carbon bearing the new halogen, restoring the aromaticity of the ring. libretexts.orglibretexts.org
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orgbaranlab.org The amide group (-CONHCH₃) is a potent DMG. wikipedia.orgorganic-chemistry.org The reaction involves treating the N-methylbenzamide with a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically in an ethereal solvent like THF at low temperatures. uwindsor.ca The lithium coordinates to the carbonyl oxygen of the amide, and the base then abstracts a proton from the sterically accessible ortho position. This generates a lithiated intermediate that can then be quenched with an electrophilic halogen source, such as hexachloroethane (B51795) (for chlorination) or 1,2-dibromoethane (B42909) (for bromination), to introduce the halogen at the 2-position.
To synthesize this compound using this approach, one could start with 3-bromo-N-methylbenzamide. The amide group would direct lithiation to the 2-position. Quenching this lithiated species with a chlorinating agent would then yield the target molecule. This method offers high regioselectivity, avoiding the formation of isomeric mixtures often seen in electrophilic aromatic substitution. wikipedia.org
In recent years, palladium-catalyzed C-H functionalization has emerged as a versatile tool for the direct introduction of functional groups onto aromatic rings. aminer.org This methodology can be applied to the regioselective halogenation of N-methylbenzamides. The reaction typically involves a palladium catalyst, a directing group on the substrate, and a halogenating agent. nih.gov
For the synthesis of this compound, one could envision a strategy starting with 3-bromo-N-methylbenzamide. The amide group can act as a directing group, forming a cyclometalated palladium intermediate. This intermediate then reacts with a chlorinating agent, such as N-chlorosuccinimide (NCS), to install the chloro group at the ortho position (C-2). Alternatively, starting with 2-chloro-N-methylbenzamide, a similar palladium-catalyzed C-H bromination at the 3-position could be explored, although directing to the meta position is more challenging. Research has shown that various directing groups can be employed to control the site of halogenation. nih.gov
A study by Sanford and coworkers demonstrated the scope and selectivity of palladium-catalyzed directed C-H bond halogenation reactions, using N-halosuccinimides as effective oxidants to generate C-Cl, C-Br, and C-I bonds. nih.gov
Table 3: Reagents for Palladium-Catalyzed C-H Halogenation
| Halogenating Agent | Halogen Introduced | Reference |
|---|---|---|
| N-chlorosuccinimide (NCS) | Chlorine | nih.gov |
| N-bromosuccinimide (NBS) | Bromine | nih.gov |
| N-iodosuccinimide (NIS) | Iodine | nih.gov |
N-Methylation Techniques
The final step in some synthetic routes to this compound might involve the methylation of the amide nitrogen.
If the synthetic strategy first produces 3-bromo-2-chlorobenzamide, the N-methyl group can be introduced in a subsequent step. A common method for N-alkylation of amides involves deprotonation of the amide N-H with a suitable base, followed by reaction with an alkylating agent.
For the N-methylation of 3-bromo-2-chlorobenzamide, the amide would first be treated with a base such as sodium hydride (NaH) to generate the corresponding sodium salt. This salt is a potent nucleophile and will readily react with an electrophilic methyl source like methyl iodide (CH₃I) in a nucleophilic substitution reaction to form the desired N-methylated product. It is important to use a strong, non-nucleophilic base to avoid side reactions with the alkylating agent.
Reductive Amination Approaches
Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for synthesizing amines. wikipedia.org This process involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this approach would typically start from 3-bromo-2-chlorobenzaldehyde (B581408) and methylamine.
The reaction proceeds in a one-pot fashion under mild, neutral or weakly acidic conditions. wikipedia.orgyoutube.com The initial step is the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine. wikipedia.org This imine is more susceptible to reduction than the starting aldehyde, allowing for selective conversion. masterorganicchemistry.com A key advantage of this method is the avoidance of over-alkylation, a common issue with direct alkylation of amines using alkyl halides. masterorganicchemistry.com
A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is stable in mildly acidic conditions (pH 4-5) that favor imine formation and selectively reduces the protonated imine (iminium ion) over the starting carbonyl group. masterorganicchemistry.comyoutube.com Sodium triacetoxyborohydride is another mild and selective reagent that is often preferred to avoid the use of cyanide-containing reagents. masterorganicchemistry.comorganic-chemistry.org Catalyst-controlled reductive amination using transition metals like ruthenium, iridium, or nickel also represents a powerful strategy for achieving high selectivity. jocpr.com
| Starting Aldehyde | Amine | Reducing Agent/System | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF) | Mild, general, and selective; does not reduce aldehydes/ketones in the presence of imines. | masterorganicchemistry.comorganic-chemistry.org |
| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Effective under mildly acidic conditions; selectively reduces iminium ions. | wikipedia.orgmasterorganicchemistry.com |
| Aldehydes/Ketones | Amines | α-picoline-borane / Acetic Acid (AcOH) | Methanol, Water, or Neat | Successful in both organic and aqueous media, as well as solvent-free conditions. | organic-chemistry.org |
| Ketones | Secondary Aryl Amines | Trichlorosilane (HSiCl₃) / TMEDA | Dichloromethane (DCM) | Effective for synthesizing sterically hindered tertiary amines. | nih.gov |
| Aldehydes/Ketones | Amines | Catalytic Hydrogenation (Pd/C, Pt, Ni) | Various | A direct, one-pot method where the imine is reduced as it forms. | wikipedia.org |
Solvent-Free and Sustainable Synthetic Protocols
In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for amide bond formation that minimize waste and avoid hazardous solvents. bohrium.comnumberanalytics.com These protocols are highly relevant for the synthesis of this compound and its analogues.
One prominent approach is the use of solvent-free, or neat, reaction conditions. tandfonline.comresearchgate.netsemanticscholar.org For example, the N-benzoylation of amines has been achieved by reacting an amine directly with an enol ester like vinyl benzoate (B1203000) at room temperature without any solvent. tandfonline.com The resulting amide can often be isolated in high purity simply by crystallization, reducing the need for chromatographic purification. tandfonline.com Another solvent-free method involves the direct heating of a triturated mixture of a carboxylic acid and urea with boric acid as a catalyst. researchgate.netsemanticscholar.org This procedure is rapid, efficient, and applicable to a variety of carboxylic acids. semanticscholar.org
Biocatalysis offers another environmentally benign route to amides. numberanalytics.comucl.ac.uk Enzymes such as lipases can catalyze the selective N-acylation of amino alcohols under mild, often solvent-free, conditions. frontiersin.org For instance, the immobilized lipase (B570770) Novozym 435 has demonstrated excellent regioselectivity for N-acylation, achieving high yields with minimal byproducts. frontiersin.org Catalytic methods that avoid the use of stoichiometric activating agents are also central to sustainable amide synthesis. bohrium.comucl.ac.uk Systems using transition metals or boron-based catalysts can facilitate the direct condensation of carboxylic acids and amines, releasing only water as a byproduct. bohrium.com
| Methodology | Reactants | Catalyst/Reagent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Solvent-Free N-Benzoylation | Amine + Vinyl Benzoate | None | Room Temperature, Neat | No solvent, no activation, easy product isolation by crystallization. | tandfonline.com |
| Solvent-Free Amidation | Carboxylic Acid + Urea | Boric Acid | Trituration followed by direct heating | Rapid, efficient, avoids hazardous solvents and reagents. | researchgate.netsemanticscholar.org |
| Biocatalytic Amidation | Amino Alcohol + Acyl Donor | Immobilized Lipase (e.g., Novozym 435) | Solvent-Free, 60°C | High regioselectivity, mild conditions, environmentally friendly. | frontiersin.org |
| Ultrasonic-Assisted Synthesis | Benzoic Acids + Amines | Diatomite earth@IL/ZrCl₄ | Ultrasonic irradiation, Toluene (B28343) | Rapid, high-yielding, reusable catalyst, eco-friendly. | researchgate.net |
| Catalytic Direct Amidation | Carboxylic Acids + Amines | Transition Metal or Boron Catalysts | Varies | High atom economy, water is the only byproduct. | bohrium.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is a critical step in chemical synthesis to ensure high yield, purity, and efficiency while minimizing side reactions and byproducts. numberanalytics.com For the synthesis of this compound, several parameters can be systematically adjusted.
Solvent Selection: The choice of solvent can significantly influence reaction rates and yields. numberanalytics.comacs.org For N-acylation reactions, which often involve both water-soluble and water-insoluble components, a solvent mixture can be superior. acs.org For instance, a mixture of water and tetrahydrofuran (THF) was found to be an excellent medium for the N-acylation of 3-aminopropane-1,2-diol. acs.org Common solvents for amidation include dimethylformamide (DMF) and dichloromethane (CH₂Cl₂), though greener alternatives are increasingly sought. ucl.ac.ukmdpi.com
Temperature Control: Temperature is a key variable affecting reaction kinetics. numberanalytics.com An optimal temperature can maximize the reaction rate while minimizing the degradation of reactants or products and the formation of byproducts. frontiersin.orgnumberanalytics.com In a lipase-catalyzed amidation, for example, the yield increased as the temperature rose from 40°C to 60°C, but decreased at higher temperatures due to enzyme denaturation. frontiersin.org
Catalyst and Reagent Stoichiometry: The selection and amount of catalyst are crucial. numberanalytics.com In catalytic reactions, optimizing the catalyst loading can balance reaction speed and cost. For coupling reactions that use activating agents, such as the formation of an amide from a carboxylic acid, the stoichiometry of the coupling agents and the base is critical for achieving complete conversion and high yield. nih.gov
Reaction Time and Monitoring: Monitoring the reaction's progress, often through techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), helps determine the optimal reaction time to maximize product formation and prevent the formation of degradation products. numberanalytics.com
| Parameter | Effect on Reaction | Example of Optimization | Reference |
|---|---|---|---|
| Solvent | Influences solubility, reaction rate, and sometimes reaction pathway. | Screening various solvents and co-solvents; a 1:2 v/v THF:water mixture was found to be optimal for a specific N-acylation. | acs.org |
| Temperature | Impacts reaction rate and stability of reactants/products. | The optimal temperature for a lipase-catalyzed solvent-free amidation was determined to be 60°C to maximize yield before enzyme denaturation occurred. | frontiersin.org |
| Catalyst | Affects reaction rate and selectivity. | Varying the loading of a lipase catalyst from 5% to 20% showed that 15 wt% provided the optimal balance of yield and cost. | frontiersin.org |
| Reagent Stoichiometry | Affects conversion, yield, and byproduct formation. | In a phosphine-mediated amidation, varying the equivalents of triphenylphosphine (B44618) and N-chlorophthalimide relative to the carboxylic acid was key to maximizing yield. | nih.gov |
| pH / Additives | Can be critical for activating or stabilizing intermediates. | Mildly acidic conditions (pH 4-5) are optimal for forming the imine intermediate in reductive amination without deactivating the amine nucleophile. | masterorganicchemistry.comyoutube.com |
Spectroscopic Data for this compound Not Publicly Available
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound, including ¹H NMR, ¹³C NMR, IR, and Raman spectra, is not publicly available at this time.
Numerous searches were conducted to locate primary sources containing the specific spectral analysis required to fulfill the requested article outline. These efforts included querying chemical databases such as PubChem and exploring supplementary materials from various scientific publications. While information on structurally similar compounds, such as 3-bromo-N-methylbenzamide nih.gov and other substituted benzamides, is accessible, the specific data for this compound remains elusive.
Several chemical suppliers list this compound in their catalogs and indicate that spectroscopic data (NMR, HPLC, LC-MS) is available upon request with a purchase. bldpharm.com However, these spectra are not published in the public domain, preventing a detailed analysis of chemical shifts, coupling constants, and vibrational modes as specified in the article outline.
The structural elucidation of a molecule like this compound would typically involve a combination of spectroscopic techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for determining the arrangement of protons and carbon atoms in the molecule. rsc.orgrsc.orgchemicalbook.com Infrared (IR) and Raman spectroscopy would provide information about the vibrational modes of the functional groups, particularly the amide and the halogenated aromatic system. nist.gov Two-dimensional NMR techniques would be employed for the definitive assignment of all signals and to elucidate through-bond and through-space correlations.
Without access to the raw or processed spectral data for this compound, it is not possible to generate the scientifically accurate and detailed article as requested. The creation of data tables with specific chemical shifts, coupling constants, and vibrational frequencies, as well as the in-depth analysis of these spectral features, is contingent on the availability of this primary data.
Therefore, the requested article focusing solely on the chemical compound “this compound” and adhering to the provided detailed outline cannot be generated at this time due to the absence of the necessary spectroscopic information in the public domain.
Structural Elucidation and Spectroscopic Characterization
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. nih.gov This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. nih.gov For 3-Bromo-2-chloro-N-methylbenzamide (C₈H₇BrClNO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The ability of HRMS to differentiate between ions with very similar masses makes it an indispensable tool in the characterization of halogenated organic compounds. researchgate.netresearchgate.net
Table 1: Theoretical Exact Mass of this compound
| Isotope Combination | Exact Mass (Da) |
|---|---|
| 12C₈1H₇79Br35Cl14N16O | 246.9454 |
| 12C₈1H₇81Br35Cl14N16O | 248.9433 |
| 12C₈1H₇79Br37Cl14N16O | 248.9424 |
Note: The table presents the theoretical exact masses for the most significant isotopic combinations.
Both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry can be used to study the fragmentation of this compound, providing valuable structural information. rsc.orgrsc.org
In EI-MS , the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. libretexts.org The fragmentation of benzamides often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu For N-methylbenzamides, a common fragmentation pathway is the loss of the N-methylcarbamoyl group or cleavage of the N-methyl bond. miamioh.edu The presence of halogen atoms on the aromatic ring will influence the fragmentation pattern, with potential loss of the halogen atoms or fragments containing them. libretexts.org
ESI-MS is a softer ionization technique that typically produces protonated molecules [M+H]⁺. rsc.org The fragmentation of these ions, often induced by collision-induced dissociation (CID), can provide information about the molecule's structure. For N-methylbenzamides, fragmentation of the protonated molecule may involve the loss of neutral molecules such as carbon monoxide or methylamine (B109427). nih.gov The specific fragmentation pathways can help to confirm the connectivity of the atoms within the molecule.
The presence of both bromine and chlorine atoms in this compound gives rise to a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for its identification. nist.govwhitman.edu Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are present in an approximate 1:1 ratio. it2isotopes.com Chlorine also has two stable isotopes, ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance), with a ratio of roughly 3:1. it2isotopes.com
The combination of one bromine and one chlorine atom results in a distinctive pattern of peaks in the molecular ion region of the mass spectrum. docbrown.info This pattern will consist of four main peaks corresponding to the different combinations of the bromine and chlorine isotopes: [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ (though the M+6 peak is often very small). The relative intensities of these peaks are determined by the natural abundances of the isotopes. researchgate.netyoutube.com
Table 2: Expected Isotopic Distribution for the Molecular Ion of this compound
| Ion | Corresponding Isotopes | Theoretical Relative Intensity |
|---|---|---|
| [M]⁺ | ⁷⁹Br, ³⁵Cl | ~75% |
| [M+2]⁺ | ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl | ~100% (sum of both combinations) |
Note: The relative intensities are approximate and normalized to the most abundant peak in the cluster.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The benzamide (B126) moiety in this compound acts as a chromophore, which is the part of the molecule responsible for absorbing UV-Vis light. wikipedia.org The electronic spectrum of benzamide and its derivatives is characterized by absorptions arising from π → π* and n → π* transitions. researchgate.netufg.br
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically observed as strong absorption bands in the UV region. ufg.br For benzamide, these transitions are often seen around 200-280 nm. researchgate.netnist.gov The presence of substituents on the benzene (B151609) ring, such as bromine and chlorine, can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) and a change in the intensity of the absorption bands. researchgate.net
The n → π* transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen or nitrogen atom) to a π* antibonding orbital. researchgate.net These transitions are generally weaker than π → π* transitions and can sometimes be obscured by the more intense π → π* absorptions. nih.gov The electronic transitions in substituted benzamides are influenced by the nature and position of the substituents on the aromatic ring. researchgate.netresearchgate.net
Research Findings on this compound Remain Elusive
A comprehensive search for scientific literature and spectroscopic data concerning the chemical compound this compound has yielded no specific research detailing its structural elucidation or the effects of solvents on its absorption maxima.
Despite a thorough investigation of chemical databases and scholarly articles, no studies were identified that have specifically examined the spectroscopic characteristics of this compound. Consequently, data regarding its absorption maxima (λmax) in various solvents are not available in the public domain.
The study of solvent effects on the absorption spectra of a compound is a fundamental aspect of its characterization. This type of analysis, often conducted using UV-Vis spectroscopy, provides insights into the electronic transitions within the molecule and how they are influenced by the polarity and hydrogen bonding capabilities of the surrounding solvent. Such data is crucial for understanding the compound's photophysical properties and potential applications.
General principles of solvatochromism dictate that the absorption maximum of a compound can undergo a bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity, depending on the nature of the electronic transition and the relative stabilization of the ground and excited states. However, without experimental data for this compound, any discussion of these effects would be purely speculative and fall outside the scope of reporting established research findings.
Similarly, detailed structural elucidation, which would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), appears not to have been published for this specific compound.
It is important to note that while information exists for structurally related compounds, such as 3-Bromo-N-methylbenzamide, these findings cannot be extrapolated to this compound due to the significant influence that the additional chloro substituent at the 2-position would have on the molecule's electronic structure and, consequently, its spectroscopic behavior.
Therefore, the requested article focusing on the solvent effects on the absorption maxima of this compound cannot be generated at this time due to the absence of the necessary primary research data.
Crystallography and Solid State Analysis
Single Crystal X-ray Diffraction Studies
Experimental determination of the crystal structure of 3-Bromo-2-chloro-N-methylbenzamide is a prerequisite for a detailed discussion in this section. This would involve the growth of a suitable single crystal and its analysis using an X-ray diffractometer. The resulting data would provide definitive information on the following aspects.
Dihedral Angles and Torsional Relationships between Aromatic Rings and Amide Plane
The dihedral angle between the phenyl ring and the amide plane is a critical parameter that influences the molecule's conformation. This angle would be precisely determined from the crystallographic data. The torsional relationships would describe the rotation around the C(aryl)-C(amide) and C(amide)-N bonds.
Intramolecular Interactions (e.g., Halogen Bonding, C-H···O Interactions)
The presence and geometry of any intramolecular interactions, such as potential hydrogen bonds or halogen bonds, can only be confirmed and characterized through X-ray crystallography. For instance, a short contact between the bromine or chlorine atom and the amide oxygen could indicate an intramolecular halogen bond.
Supramolecular Architecture and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as the supramolecular architecture, is governed by a variety of intermolecular interactions. A detailed analysis requires the crystallographic data for this compound.
N-H···O Hydrogen Bonding Networks
In the solid state, the N-H group of the amide is a potential hydrogen bond donor, and the carbonyl oxygen is a potent hydrogen bond acceptor. It is highly probable that these groups would participate in intermolecular N-H···O hydrogen bonds, which often form chains or more complex networks that dictate the packing of molecules in the crystal. The specific geometry and connectivity of this network would be a key feature of the crystal structure.
Halogen-Halogen Interactions (e.g., Br···Cl, Cl···Cl)
Interactions involving the halogen atoms, such as bromine-chlorine (Br···Cl) or chlorine-chlorine (Cl···Cl) contacts, are also plausible and of significant interest in crystal engineering. The nature and geometry of these interactions, whether they are attractive (halogen bonding) or repulsive, would be determined by the distances and angles between the interacting atoms in the crystal lattice.
C-H···π and π-π Stacking Interactions
In the hypothetical crystal structure of this compound, the presence of a substituted benzene (B151609) ring would be a key factor in determining intermolecular forces. The aromatic ring provides a region of π-electron density, which can participate in non-covalent interactions.
C-H···π Interactions: It is plausible that C-H bonds, such as those from the methyl group or the aromatic ring itself, could act as donors in C-H···π interactions. In such an arrangement, a hydrogen atom would be directed towards the face of the benzene ring of a neighboring molecule. The geometry and strength of these interactions would be influenced by the steric and electronic effects of the bromine and chlorine substituents.
π-π Stacking Interactions: The planar aromatic rings of adjacent this compound molecules could engage in π-π stacking. These interactions are typically characterized by a face-to-face or offset face-to-face arrangement of the rings. The presence of the electron-withdrawing bromine and chlorine atoms would likely create a quadrupole moment on the benzene ring, potentially favoring offset or parallel-displaced stacking geometries to minimize electrostatic repulsion. The regulation of π-π stacking interactions is a crucial factor in the assembly of crystal structures. rsc.org
Analysis of Crystal Packing and Lattice Energies
Lattice energy calculations, which quantify the stability of the crystal lattice, would necessitate detailed knowledge of the atomic coordinates and intermolecular distances. These calculations are typically performed using computational chemistry methods and are benchmarked against experimental data.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.
Computational Chemistry and Theoretical Studies
Quantum Chemical Descriptors and Reactivity Indices
Without published research, any attempt to generate content for these sections would be speculative and would not meet the standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary to elucidate the computational and theoretical characteristics of 3-Bromo-2-chloro-N-methylbenzamide.
Fukui Functions for Electrophilic and Nucleophilic Attack Sites
No published studies were found that have calculated or analyzed the Fukui functions for this compound to predict its sites for electrophilic and nucleophilic attack. Such an analysis would typically involve quantum chemical calculations to determine the change in electron density at different atomic sites upon the addition or removal of an electron, thereby identifying reactive centers within the molecule.
Mulliken Population Analysis
A Mulliken population analysis for this compound, which would provide insights into the partial atomic charges and the electronic distribution across the molecule, has not been reported in the available literature. This method is fundamental in computational chemistry for understanding the charge distribution and bonding characteristics of a molecule.
Molecular Dynamics (MD) Simulations
Conformational Analysis and Flexibility
There are no specific molecular dynamics simulation studies focused on the conformational analysis and flexibility of this compound. Such simulations would be instrumental in exploring the molecule's dynamic behavior, identifying stable conformers, and understanding its structural flexibility over time, which are crucial aspects for its potential interactions with biological targets.
Molecular Docking Studies (Focused on Methodological Aspects)
Exploration of Binding Poses and Interaction Modes with General Protein Cavities
No molecular docking studies have been published that explore the binding poses and interaction modes of this compound within general protein cavities. This type of computational analysis is essential for predicting the binding affinity and orientation of a molecule within a protein's active site, providing a foundation for drug design and discovery.
Computational Approaches to Structure-Activity Relationships (SAR) in Benzamide (B126) Systems
Computational methods are indispensable for elucidating the structure-activity relationships (SAR) of benzamide derivatives, providing a framework to understand how chemical structure translates into biological activity. nih.gov These approaches enable the rational design of new compounds with improved potency and selectivity while minimizing undesirable properties.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational SAR studies. nih.govnih.gov These models mathematically correlate the biological activity of a series of compounds with their physicochemical properties or structural features, often referred to as molecular descriptors. For benzamide systems, descriptors can include electronic properties (such as the distribution of charges and the energies of molecular orbitals), steric properties (related to the size and shape of the molecule), and hydrophobic properties (like the predicted LogP). nih.gov
Molecular docking simulations are another powerful computational tool used to explore the SAR of benzamide systems. These methods predict the preferred orientation of a ligand when bound to a target protein, providing insights into the specific molecular interactions that stabilize the ligand-protein complex. By visualizing the binding mode, researchers can understand why certain substituents enhance or diminish activity, thereby guiding the design of new derivatives with improved binding affinity.
In the context of halogenated benzamides, computational studies can help to:
Predict the impact of different halogen substitutions on binding affinity. researchgate.net
Identify key hydrogen bonding and hydrophobic interactions. nih.gov
Explain the observed SAR trends within a series of compounds. nih.gov
By integrating various computational approaches, a comprehensive understanding of the SAR for benzamide systems can be developed, facilitating the discovery and optimization of novel therapeutic agents.
Table 2: Key Computational Approaches in Benzamide SAR
| Computational Method | Application in Benzamide SAR | Key Insights |
| QSAR | Correlate molecular descriptors with biological activity. | Identify key physicochemical properties driving activity. nih.govnih.gov |
| Molecular Docking | Predict binding modes and interactions with target proteins. | Understand the structural basis of activity and guide ligand design. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of features for activity. | Define the key interaction points for rational drug design. |
Chemical Reactivity and Derivatization Studies
Substitution Reactions on the Benzene (B151609) Ring
The reactivity of the benzene ring in 3-Bromo-2-chloro-N-methylbenzamide is influenced by the directing effects of its three substituents: the bromo, chloro, and N-methylamido groups. The interplay of their electronic and steric effects would be crucial in determining the outcome of substitution reactions.
Directed Aromatic Substitution
No studies detailing the electrophilic or nucleophilic aromatic substitution on the this compound ring have been found. The activating, ortho-, para-directing N-methylamido group is in competition with the deactivating, ortho-, para-directing bromo and chloro substituents. Understanding the regioselectivity of further substitutions would require specific experimental data.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom on the aromatic ring of this compound suggests its potential as a substrate for reactions like the Suzuki-Miyaura or Stille coupling. However, no published examples of such reactions involving this specific compound could be located.
A patent for macrocyclic kinase inhibitors mentions a related compound, 6-amino-3-bromo-2-chloro-N-methylbenzamide, in a synthetic sequence. google.com However, the patent does not provide details on cross-coupling reactions with this specific derivative, nor with the parent compound this compound.
Reactions Involving the Amide Functional Group
The N-methylbenzamide moiety offers several avenues for chemical transformation, including hydrolysis, reduction, and modification of the N-alkyl group.
Hydrolysis of the Amide Bond
The hydrolysis of the amide bond in this compound under acidic or basic conditions would yield 3-bromo-2-chlorobenzoic acid and methylamine (B109427). While this is a standard reaction for amides, specific conditions and yields for this particular substrate are not documented. The aforementioned patent generally describes the hydrolysis of N-acyl derivatives but does not provide a specific example with the compound of interest. google.com
Reduction of the Amide
Reduction of the amide group would transform this compound into 3-bromo-2-chlorobenzyl(methyl)amine. Various reducing agents could theoretically be employed, but no studies have reported the successful reduction of this compound.
N-Dealkylation
The removal of the methyl group from the amide nitrogen (N-dealkylation) would result in 3-bromo-2-chlorobenzamide (B7976900). This transformation can be achieved through various methods, but no literature specifically describes the N-dealkylation of this compound.
Transformations of Halogen Substituents
The presence of two different halogen atoms, bromine and chlorine, on the benzene ring of this compound offers opportunities for selective functionalization. The relative reactivity of these halogens in different chemical reactions is a key aspect of its derivatization potential.
Nucleophilic aromatic substitution (SNA) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. elsevierpure.comnih.gov Unlike SN1 and SN2 reactions, SNA typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. elsevierpure.comfrontiersin.org These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.govfrontiersin.org
In the case of this compound, the carbonyl group of the amide is an electron-withdrawing group. However, its activating effect is generally considered to be moderate. The position of the halogens relative to the amide group is crucial. The chlorine atom is in the ortho position, while the bromine atom is in the meta position. Based on the principles of SNA, the ortho-positioned chlorine would be more activated towards substitution than the meta-positioned bromine. frontiersin.org The electron-withdrawing effect of the carbonyl group is more effectively transmitted to the ortho and para positions, thus stabilizing the Meisenheimer complex formed upon nucleophilic attack at the carbon bearing the chlorine atom.
Therefore, it is anticipated that under suitable conditions with a strong nucleophile, selective substitution of the chlorine atom could be achieved.
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution
| Position of Halogen | Activating Group | Predicted Reactivity towards SNAr |
| 2-Chloro | Ortho to -CONHCH3 | More reactive |
| 3-Bromo | Meta to -CONHCH3 | Less reactive |
It is important to note that without specific experimental data for this compound, this prediction is based on established principles of nucleophilic aromatic substitution. The reaction conditions, such as the nature of the nucleophile, solvent, and temperature, would play a significant role in the actual outcome.
Metal-halogen exchange is a powerful organometallic reaction used to convert organic halides into organometallic reagents, most commonly organolithium or Grignard reagents. wikipedia.org This reaction is typically fast and proceeds via a nucleophilic attack of an organometallic reagent (like n-butyllithium) on the halogen atom of the organic halide. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl > F. wikipedia.org
Given this trend, in this compound, the bromine atom is expected to be significantly more reactive towards metal-halogen exchange than the chlorine atom. This selectivity would allow for the regioselective formation of an organometallic intermediate at the 3-position. For instance, treatment with an organolithium reagent would likely lead to the formation of 2-chloro-3-lithio-N-methylbenzamide. This lithiated intermediate could then be reacted with various electrophiles to introduce a wide range of substituents at the 3-position.
A study on 3-substituted 1,2-dibromoarenes has shown that regioselective halogen-metal exchange can be achieved, and the resulting intermediates can be trapped with electrophiles like carbon dioxide to form the corresponding benzoic acids. wustl.eduresearchgate.net While this study does not involve the exact substrate, it supports the principle of selective bromine-lithium exchange in the presence of other halogens. wustl.eduresearchgate.net
Table 2: Predicted Outcome of Metal-Halogen Exchange
| Halogen | Reagent | Predicted Intermediate | Potential Subsequent Reaction |
| 3-Bromo | n-BuLi | 2-chloro-3-lithio-N-methylbenzamide | Reaction with various electrophiles (e.g., CO2, aldehydes, ketones) |
| 2-Chloro | n-BuLi | Less likely to react under conditions selective for Br | No reaction |
The presence of the N-H proton in the amide group could potentially interfere with the metal-halogen exchange by acting as an acid. However, protocols using a combination of reagents like i-PrMgCl and n-BuLi have been developed to perform halogen-metal exchange on substrates with acidic protons. nih.gov
Stereochemical Aspects of Reactions (if applicable to derivatives)
The stereochemistry of reactions involving derivatives of this compound would primarily concern the conformation of the amide bond. N-methylbenzamides can exist as two rotational isomers (rotamers) due to the restricted rotation around the C-N amide bond: the cis and trans conformers (also referred to as E/Z isomers).
Studies on N-methylbenzanilides have shown that the N-methyl group significantly influences the preferred conformation. elsevierpure.comnih.gov In the solid state, N-methylbenzanilide predominantly exists in the cis-amide (E) form. elsevierpure.comnih.gov In solution, there is often an equilibrium between the major cis and minor trans forms. elsevierpure.comnih.gov The introduction of ortho substituents on the benzoyl ring can affect the dihedral angles and the cis/trans equilibrium. elsevierpure.comnih.gov
For derivatives of this compound, the presence of the ortho-chloro substituent would likely influence the conformational preference of the N-methylamide group. Any subsequent reaction at the 3-position that introduces a bulky group could further impact the rotational barrier and the equilibrium between the cis and trans isomers. While no specific stereochemical studies on derivatives of this compound have been identified, the general principles observed for other N-methylbenzamides would be applicable.
Applications in Advanced Synthetic Methodologies
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The structural features of 3-Bromo-2-chloro-N-methylbenzamide, particularly the presence of bromo and chloro substituents on the aromatic ring, make it a highly versatile intermediate for the construction of more complex molecular architectures. These halogen atoms can be selectively functionalized through various cross-coupling reactions, allowing for the stepwise and controlled introduction of new carbon-carbon and carbon-heteroatom bonds.
Chemists can leverage the differential reactivity of the bromine and chlorine atoms to achieve selective transformations. For instance, the bromo group is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, compared to the chloro group. This reactivity difference enables the selective introduction of a substituent at the 3-position, while leaving the 2-position available for subsequent functionalization.
The N-methylbenzamide moiety also plays a crucial role. The amide group can act as a directing group, influencing the regioselectivity of certain reactions on the aromatic ring. Furthermore, the amide bond itself can be a site for further chemical modification or can be a key structural element in the final target molecule.
The strategic use of this compound as an intermediate is particularly evident in the synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and agrochemicals. By carefully choosing the sequence of reactions, a wide array of derivatives can be accessed from this single starting material.
| Reaction Type | Reagent/Catalyst | Bond Formed | Potential Product Class |
| Suzuki Coupling | Boronic acid / Pd catalyst | C-C | Biaryls, functionalized aromatics |
| Stille Coupling | Organostannane / Pd catalyst | C-C | Ketones, vinylarenes |
| Heck Coupling | Alkene / Pd catalyst | C-C | Substituted alkenes |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | C-N | Arylamines |
| Sonogashira Coupling | Alkyne / Pd, Cu catalyst | C-C | Arylalkynes |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, RS⁻) | C-O, C-S | Aryl ethers, aryl thioethers |
Use as a Model Substrate for New Reaction Development
The development of novel synthetic methodologies is a cornerstone of chemical research. New reactions often require robust and well-behaved substrates to test their scope, limitations, and efficiency. This compound, with its combination of reactive sites, serves as an excellent model substrate for this purpose.
Researchers can utilize this compound to explore the chemoselectivity of new catalytic systems. For example, a newly developed catalyst for C-H activation could be tested for its ability to selectively functionalize one of the C-H bonds on the aromatic ring in the presence of the bromo and chloro substituents. The electronic and steric environment of the aromatic ring, influenced by the halogen atoms and the amide group, provides a challenging yet realistic test for the catalyst's performance.
Moreover, the presence of two different halogen atoms allows for the investigation of selective cross-coupling reactions. A new ligand for a palladium catalyst could be evaluated for its ability to preferentially activate the C-Br bond over the C-Cl bond, or vice versa. The outcomes of such studies provide valuable insights into the mechanism of the new reaction and its potential for broader synthetic applications.
Building Block for Combinatorial Chemistry Libraries (Focus on synthetic diversity, not bioactivity)
Combinatorial chemistry is a powerful technique for generating large collections of related compounds, known as chemical libraries, which can be used to explore chemical space and discover new molecules with desired properties. nih.govnih.gov The success of this approach relies on the use of versatile building blocks that can be readily modified to create a high degree of structural diversity. rjsocmed.com
This compound is an ideal scaffold for the construction of combinatorial libraries due to its multiple points of diversification. The bromo and chloro groups can be independently functionalized using a variety of cross-coupling and substitution reactions. This allows for the introduction of a wide range of substituents at two different positions on the aromatic ring.
Furthermore, the N-methylamide group can be modified. For instance, the amide bond could be cleaved and the resulting carboxylic acid could be coupled with a diverse set of amines to generate a library of amides. Alternatively, the methyl group could be replaced with other alkyl or aryl groups.
By systematically varying the substituents at these three positions, a vast library of structurally diverse compounds can be rapidly synthesized. This diversity is crucial for exploring a wide range of chemical structures and increasing the probability of identifying compounds with novel properties. The focus here is on the generation of synthetic diversity, which is a fundamental goal of combinatorial chemistry.
| Diversification Point | Reaction Type | Example Reagents | Resulting Moiety |
| 3-Bromo position | Cross-coupling | Arylboronic acids, alkynes, amines | Biaryls, arylalkynes, arylamines |
| 2-Chloro position | Cross-coupling/Substitution | Thiols, alcohols, organometallics | Thioethers, ethers, alkyl/aryl groups |
| N-methylamide | Amide hydrolysis/coupling | Various amines | Diverse amide derivatives |
Precursor for Advanced Materials (Excluding direct material properties outside of synthesis)
The synthesis of advanced materials with tailored properties often relies on the use of precisely designed molecular precursors. The structure of the precursor molecule dictates the structure and, consequently, the properties of the resulting material. This compound can serve as a precursor in the synthesis of various advanced materials, such as polymers and functional small molecules for electronic applications.
For example, the dihalo-substituted aromatic ring of this compound can be used as a monomer in polymerization reactions. Through reactions like Yamamoto or Suzuki polycondensation, the monomer units can be linked together to form conjugated polymers. The specific substituents on the polymer backbone, derived from the precursor, would influence the polymer's electronic and optical properties, making it potentially suitable for applications in organic electronics.
Furthermore, the compound can be used as a starting material for the synthesis of complex, non-polymeric organic materials. The bromo and chloro groups provide handles for the construction of larger, well-defined architectures through sequential cross-coupling reactions. These molecules could be designed to have specific shapes and electronic properties, making them of interest as components in molecular switches, sensors, or other functional materials. The role of this compound in this context is to provide the core structural unit from which these complex material components are built.
Purity Assessment and Quality Control in Research Synthesis
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds like 3-Bromo-2-chloro-N-methylbenzamide. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For substituted benzamides, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water.
In a typical analysis, a solution of the synthesized this compound is injected into the HPLC system. The chromatogram generated displays peaks corresponding to the main compound and any impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For a well-optimized separation, the peak for this compound should be sharp and symmetrical. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter under specific chromatographic conditions and can be used for identity confirmation by comparing it to a reference standard.
While specific HPLC parameters for this compound are not widely published in research literature, typical conditions for related aromatic amides can be inferred. For instance, a gradient elution with an increasing proportion of organic solvent is often used to ensure the elution of all components in a reasonable time. Detection is commonly performed using a UV detector, set at a wavelength where the benzamide (B126) chromophore exhibits strong absorbance. For many benzamide derivatives, this is in the range of 220-280 nm. Commercial suppliers of similar compounds, such as 4-Bromo-2-fluoro-N-methylbenzamide, often report purity levels greater than 98.0% as determined by HPLC, indicating the high level of purity achievable and expected for research-grade materials. tcichemicals.com
Table 1: Representative HPLC Parameters for Analysis of Substituted Benzamides
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and Water (with optional modifiers like formic acid or trifluoroacetic acid) |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 220-280 nm |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC) for Volatile Impurities
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. In the context of this compound synthesis, GC is particularly useful for detecting and quantifying volatile impurities, such as residual solvents (e.g., dichloromethane (B109758), toluene (B28343), or ethyl acetate) used in the reaction or purification steps. The sample is vaporized and introduced into a gaseous mobile phase (carrier gas), which carries it through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
When coupled with a mass spectrometer (GC-MS), this method provides not only retention time data for quantification but also mass spectra for the definitive identification of impurities. For instance, analysis of related N-methylbenzamides has demonstrated the utility of GC in purity assessment. While this compound itself may have limited volatility, GC analysis is crucial for ensuring that the final product is free from potentially interfering volatile residues from its synthesis.
Table 2: Typical GC Conditions for Residual Solvent Analysis in Pharmaceutical Intermediates
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., DB-5ms, HP-5) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature ramp (e.g., 40 °C hold for 5 min, then ramp to 250 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 - 300 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. In the synthesis of this compound, which is typically formed via an amidation reaction between a carboxylic acid derivative and methylamine (B109427), TLC can be used to track the consumption of the starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (eluent). The separation of components is based on their differential adsorption to the stationary phase and solubility in the mobile phase. By co-spotting the reaction mixture alongside the starting materials, a researcher can visually assess the reaction's progress. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific eluent system.
For benzamide synthesis, a common eluent system is a mixture of a nonpolar solvent like hexane (B92381) or toluene and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. Visualization of the spots can be achieved under UV light, as the aromatic ring of the benzamide is UV-active. A patent for a related compound mentions the use of TLC on silica gel to monitor reaction progress, with visualization under UV light, underscoring its standard application in this area of synthesis. bldpharm.com
Table 3: Example TLC System for Monitoring Benzamide Formation
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) |
| Visualization | UV light (254 nm) |
| Expected Observation | Disappearance of starting material spot and appearance of a new product spot with a distinct Rf value. |
Elemental Analysis (CHNS)
Elemental analysis is a destructive method used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of an organic compound. This technique provides a fundamental confirmation of a compound's elemental composition and is a critical component of its structural elucidation and purity verification. The results are compared with the theoretical values calculated from the molecular formula.
Table 4: Theoretical Elemental Composition of this compound (C₈H₇BrClNO)
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon (C) | 12.011 | 8 | 96.088 | 38.67% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 2.84% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 32.16% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 14.27% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.64% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.44% |
| Total Molecular Weight | 248.507 | 100.00% |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is valuable for assessing the thermal stability of a compound, which is an important characteristic for handling, storage, and certain applications. The TGA instrument continuously records the sample's weight as it is heated at a constant rate. The resulting thermogram plots mass loss against temperature.
For a pure, stable compound like this compound, the TGA curve would be expected to show a flat baseline until the temperature reaches the point of decomposition. The onset temperature of decomposition provides a measure of its thermal stability. The presence of volatile impurities, such as residual solvents or water, would be indicated by a mass loss at lower temperatures. The profile of the decomposition can also provide insights into the degradation pathway of the molecule. Research on the thermal properties of other substituted benzamides has shown that they can exhibit high thermal stability, with decomposition often occurring at temperatures well above 200 °C.
Table 5: Hypothetical TGA Data Interpretation for this compound
| Temperature Range | Expected Observation | Interpretation |
| < 150 °C | Minor weight loss | Presence of volatile impurities (e.g., water, residual solvents). |
| 150 - 250 °C | Stable (no significant weight loss) | The compound is thermally stable in this range. |
| > 250 °C | Significant weight loss | Onset of thermal decomposition of the compound. |
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Routes
The synthesis of substituted benzamides is a well-established field in organic chemistry. Typically, the formation of the amide bond is achieved via the reaction of a carboxylic acid derivative with an amine. For 3-Bromo-2-chloro-N-methylbenzamide, a logical starting point would be the corresponding 3-bromo-2-chlorobenzoic acid.
A conventional route would involve converting 3-bromo-2-chlorobenzoic acid into a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-bromo-2-chlorobenzoyl chloride would then be reacted with methylamine (B109427) to form the final N-methylbenzamide product.
Future research could focus on developing more efficient, greener, and cost-effective synthetic methods. This could include:
Direct Amidation Catalysis: Investigating novel catalysts (e.g., boronic acid-based or transition-metal catalysts) that can facilitate the direct condensation of 3-bromo-2-chlorobenzoic acid and methylamine, avoiding the need for a separate acyl halide formation step.
Flow Chemistry: Developing a continuous flow process for the synthesis. Flow chemistry offers benefits such as improved safety, better heat and mass transfer, and the potential for higher yields and purity with reduced reaction times.
Alternative Starting Materials: Exploring synthetic pathways starting from more readily available precursors, such as 3-bromo-2-chlorotoluene, through oxidation and subsequent amidation steps. A patent for the synthesis of a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, highlights multi-step processes involving halogenation and amidation that could be adapted google.com.
Advanced Spectroscopic Studies (e.g., Solid-State NMR, Chiral Spectroscopy)
While standard spectroscopic techniques like ¹H and ¹³C NMR in solution are fundamental for structural confirmation, advanced methods could provide deeper insights.
Solid-State NMR (ssNMR): The analysis of molecular crystals can be complicated by disorder. Research on other benzamides has shown that fluorine substitution can suppress such disorder acs.orgacs.org. Solid-state NMR studies on this compound could reveal information about its crystal packing, intermolecular interactions (such as hydrogen bonding involving the N-H and C=O groups), and the presence of polymorphism. Investigating how the halogen substituents influence the crystal lattice would be a key objective.
Chiral Spectroscopy: As the molecule is achiral, chiral spectroscopy would not be applicable. However, if it were used as a precursor to synthesize a chiral molecule, techniques like circular dichroism (CD) would be essential for characterizing the stereochemistry of the products.
Rotational Spectroscopy: Studies on similar molecules like benzenesulfonamides have utilized rotational spectroscopy combined with quantum chemical calculations to unambiguously determine conformational preferences in the gas phase mdpi.com. A similar investigation of this compound could precisely define its gas-phase structure and dipole moment, providing valuable data for benchmarking theoretical models.
General spectroscopic studies on substituted benzamides have long been used to probe the electronic effects of substituents on the aromatic ring journals.co.za.
Theoretical Prediction of Novel Reactivity Pathways
Computational chemistry offers a powerful tool for predicting the behavior of molecules and guiding experimental work. For this compound, theoretical studies could focus on:
Mapping the Reactivity Landscape: The two different halogen atoms (bromine and chlorine) at different positions offer multiple potential sites for reactions like nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and metallation. Theoretical calculations could predict the relative activation barriers for these reactions at the different positions, guiding synthetic chemists toward the most viable reaction conditions.
Conformational Analysis: Calculating the energy landscape for rotation around the aryl-carbonyl and carbonyl-nitrogen bonds can predict the most stable conformations of the molecule. This is crucial for understanding its receptor-binding potential in medicinal chemistry contexts.
Predicting Spectroscopic Properties: Quantum chemical calculations can predict NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis). Comparing these theoretical predictions with experimental data provides a rigorous test of the computational models.
Research on fluorinated benzamides has already used crystal structure prediction calculations to understand why fluorine substitution can lead to less disordered crystal lattices, suggesting a denser lattice energy landscape acs.orgacs.org. Similar approaches could be applied here.
Role in Mechanistic Studies of Organic Reactions
Substituted benzamides can serve as excellent model compounds for studying the mechanisms of organic reactions. The distinct electronic and steric environment created by the bromo and chloro substituents on this compound makes it a useful probe for several types of studies:
Probing Substituent Effects: By comparing its reactivity to that of other isomers and less-substituted benzamides (e.g., 3-Bromo-N-methylbenzamide nih.gov), researchers can quantify the electronic and steric effects of the ortho-chloro and meta-bromo substituents. This data is valuable for developing and refining Hammett-type relationships for complex substitution patterns.
Investigating Regioselectivity: In reactions like palladium-catalyzed cross-coupling, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond. This compound would be an ideal substrate to study the selectivity of various catalytic systems for C-Br versus C-Cl bond activation.
Intermediate in Complex Syntheses: The compound could serve as a key intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. For example, related substituted benzamides are known to have biological activity or act as precursors to biologically active compounds like insecticides google.comnih.gov. Studying its reactions would be integral to understanding the mechanisms of these larger synthetic pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-bromo-2-chloro-N-methylbenzamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via amide coupling between 3-bromo-2-chlorobenzoic acid derivatives and methylamine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride (SOCl₂) to generate the acid chloride intermediate.
- Nucleophilic substitution : React the acid chloride with methylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere .
- Yield optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acid chloride:amine) to minimize side reactions (e.g., over-alkylation) .
- Validation : Confirm purity via HPLC (≥95%) and structural integrity using H NMR (e.g., δ 3.0 ppm for N–CH₃) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?
- Methodology :
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) and methylamide confirmation. Discrepancies in splitting patterns may arise from rotational isomers; use variable-temperature NMR to resolve .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₈H₆BrClNO: 262.94 g/mol). Discrepancies in isotopic ratios (Br/Cl) require recalibration against standard references .
- IR spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹). Contamination (e.g., residual solvents) is identified via unexpected peaks (e.g., DMSO at ~1100 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Buchwald–Hartwig amination : The electron-withdrawing Cl atom at the 2-position deactivates the ring, requiring stronger catalysts (e.g., Pd-XPhos) for C–N bond formation. Bromine at the 3-position directs electrophilic substitution to the 4-position .
- Suzuki–Miyaura coupling : Use Pd(PPh₃)₄ with arylboronic acids targeting the Br site. Kinetic studies (via F NMR monitoring) show Cl reduces reaction rates by 30% compared to non-chlorinated analogs .
- Data analysis : Compare turnover frequencies (TOF) and regioselectivity ratios (HPLC) to computational models (DFT calculations of Fukui indices) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Dose-response reevaluation : Reproduce assays (e.g., antimicrobial MIC tests) under standardized conditions (CLSI guidelines). Discrepancies often arise from solvent effects (DMSO vs. aqueous buffers) .
- Metabolic stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation. For example, N-methylation may reduce metabolic clearance compared to non-methylated analogs .
- Structural analogs : Synthesize derivatives (e.g., 3-bromo-2-fluoro-N-methylbenzamide) to isolate substituent-specific effects. Compare IC₅₀ values in kinase inhibition assays .
Q. How can computational chemistry guide the design of this compound-based inhibitors for protein targets?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The chloro group enhances hydrophobic binding in ATP pockets, while bromine improves van der Waals contacts .
- MD simulations : Analyze stability of ligand-protein complexes (GROMACS). Chlorine’s electronegativity may perturb hydrogen-bond networks, requiring force field adjustments (CHARMM36) .
- QSAR models : Correlate Hammett σ values of substituents (Br: +0.26, Cl: +0.47) with inhibitory potency (pIC₅₀) to predict optimized structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
